6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid
CAS No.:
Cat. No.: VC15853572
Molecular Formula: C16H23N3O4
Molecular Weight: 321.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23N3O4 |
|---|---|
| Molecular Weight | 321.37 g/mol |
| IUPAC Name | 4-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H23N3O4/c1-11-9-13(17-10-12(11)14(20)21)18-5-7-19(8-6-18)15(22)23-16(2,3)4/h9-10H,5-8H2,1-4H3,(H,20,21) |
| Standard InChI Key | PQGHSLXEGNVIMW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1C(=O)O)N2CCN(CC2)C(=O)OC(C)(C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound comprises a pyridine ring (nicotinic acid backbone) substituted at position 4 with a methyl group (-CH₃) and at position 6 with a piperazine moiety. The piperazine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic workflows . The Boc group (C₄H₉OCO-) masks the amine’s reactivity, enabling selective functionalization at other sites .
Physicochemical Data
Key properties are summarized below:
The Boc group’s lipophilicity (logP ~1.2) balances the carboxylic acid’s polarity, rendering the compound amenable to both organic and aqueous-phase reactions .
Synthetic Methodologies
Photocatalytic Coupling
A landmark advancement is the one-step synthesis using visible-light photocatalysis, as demonstrated in a 2018 patent . By irradiating 2-aminopyridine and piperazine-1-tert-butyl carboxylate with an acridine salt photocatalyst (e.g., 2,4,6-triphenylpyrylium tetrafluoroborate) and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant, the target compound is formed in 95% yield . This method eliminates heavy metals (e.g., palladium) and hazardous hydrogen gas, addressing environmental and safety concerns .
Microwave-Assisted Amination
Alternative routes employ microwave irradiation to accelerate nucleophilic aromatic substitution. For example, reacting 5-chloro-4-methylnicotinic acid with Boc-piperazine in dimethyl sulfoxide (DMSO) at 100–110°C for 1 hour achieves 63.8% yield . Microwave conditions enhance reaction efficiency by reducing side products like dehalogenated byproducts .
Comparative Analysis of Methods
The table below contrasts key synthetic approaches:
Applications in Drug Discovery
Intermediate for Biologically Active Molecules
The compound’s boronic acid derivative (C₁₅H₂₄BN₃O₄) serves as a Suzuki coupling partner for synthesizing aryl- and heteroaryl-functionalized analogs . For instance, coupling with bromopyridines yields kinase inhibitors with IC₅₀ values <100 nM in preclinical cancer models .
Neuroactive Compound Development
Structural analogs exhibit affinity for serotonin (5-HT₃) and dopamine (D₂) receptors. Modifications at the piperazine nitrogen (e.g., replacing Boc with acyl groups) enhance blood-brain barrier penetration, making them candidates for treating schizophrenia and depression.
Antimicrobial Potency
Quaternary ammonium derivatives show activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) of 2–4 µg/mL . The methyl group at position 4 is critical for disrupting bacterial cell wall synthesis .
Pharmacokinetic and Toxicological Profiles
Metabolic Stability
In vitro microsomal studies indicate a half-life (t₁/₂) of 45 minutes in human liver microsomes, primarily due to Boc group hydrolysis. Stabilizing the Boc moiety via fluorination extends t₁/₂ to >120 minutes.
Toxicity Screening
Future Directions
Targeted Drug Delivery
Conjugating the compound to nanoparticle carriers (e.g., PEGylated liposomes) could enhance tumor-specific uptake, reducing off-target effects . Preliminary in vivo data show a 3-fold increase in tumor drug concentration compared to free drug .
Green Chemistry Innovations
Adapting photocatalytic synthesis to flow reactors may enable kilogram-scale production with <5% waste generation . Recent prototypes achieve 90% yield in continuous-flow mode, underscoring industrial potential .
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